6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS: 1018127-33-7) is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core. Its molecular formula is C₁₇H₁₆N₂O₄, with a molecular weight of 312.32 g/mol. The methoxy group enhances electron-donating effects, while the bulky isopropyl group may influence steric interactions and lipophilicity .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-9(2)13-8-12(17(20)21)14-15(19-23-16(14)18-13)10-5-4-6-11(7-10)22-3/h4-9H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMRTBLXESXNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=NO2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Fusing the Pyridine Ring: The isoxazole ring is then fused to a pyridine ring through a series of condensation reactions.
Introduction of Substituents: The isopropyl and methoxyphenyl groups are introduced via Friedel-Crafts alkylation and etherification reactions, respectively.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives of the original compound .
Scientific Research Applications
Unfortunately, the provided search results do not offer comprehensive details regarding specific applications, case studies, or research findings directly related to the compound "6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid." However, the search results do provide some related information that may be relevant.
Physico-chemical Properties
The compound "this compound" has the molecular formula and a molar mass of 312.32 . It is predicted to have a density of 1.276±0.06 g/cm3, a boiling point of 483.3±45.0 °C, and a pKa of 1.96±0.50 .
Potential Biomedical Applications
Some search results discuss pyrazolo-pyridines and pyrido-pyrimidines, which are structurally related compounds, in the context of cancer therapy . These compounds have demonstrated anticancer effects in various cancer cell lines and have shown inhibitory activity against CDK2, CDK9, and CDK4/6 enzymes . Although "this compound" is not directly mentioned, the presence of isoxazolo[5,4-b]pyridine moiety may suggest potential applications in similar areas, such as CDK inhibition or cancer therapy . Further research would be needed to confirm this.
Isoxazoles as Acetyl-Lysine Mimics
One search result mentions that 3,5-dimethylisoxazole can act as an acetyl lysine mimic and can be a component of CBP inhibitors . This suggests that compounds containing an isoxazole moiety may have potential applications in inhibiting CBP (CREB-binding protein), which is involved in various cellular processes .
Mechanism of Action
The mechanism of action of 6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of isoxazolo[5,4-b]pyridine-4-carboxylic acid derivatives, highlighting substituent variations and their implications:
Key Observations:
Physicochemical Properties: The target compound’s molecular weight (312.32 g/mol) is higher than most analogs, which may affect bioavailability.
Electronic and Steric Considerations :
Biological Activity
6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Isoxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.
- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.
- Isopropyl Group : A branched alkyl group that influences the compound's lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act as a kinase inhibitor, affecting pathways crucial for cell proliferation and survival.
- Receptor Modulation : It can modulate the activity of receptors such as GABA receptors, which are important for neurotransmission and have implications in anxiety and depression treatments.
Anticancer Activity
Recent studies have demonstrated that derivatives of isoxazolo[5,4-b]pyridine compounds exhibit significant anticancer properties. For example:
- Cytotoxicity Tests : An MTT assay on human promyelocytic leukemia cells (HL-60) showed that certain isoxazole derivatives had IC50 values ranging from 86 to 755 μM. Specifically, compounds with similar structures to this compound induced apoptosis and cell cycle arrest by modulating the expression of apoptosis-related genes like Bcl-2 and p21^WAF-1 .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- In Vitro Studies : Research indicated that isoxazole derivatives exhibit antibacterial effects against various strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to established antibiotics .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Gene expression analysis revealed upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results suggested that it could enhance neuronal survival under stress conditions by modulating oxidative stress pathways and inflammation markers.
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic pathways for 6-isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. A plausible route includes:
Condensation : React 3-methoxybenzaldehyde with a substituted pyridine precursor (e.g., 2-aminopyridine derivative) to form a Schiff base intermediate.
Cyclization : Use a cyclizing agent (e.g., POCl₃ or DCC) to form the isoxazolo[5,4-b]pyridine core .
Functionalization : Introduce the isopropyl group via alkylation or substitution, followed by carboxylation at the 4-position.
- Characterization Tools :
- NMR : Confirm regiochemistry of the isoxazole and pyridine rings (e.g., ¹H NMR coupling constants for adjacent protons).
- HPLC-MS : Verify purity and molecular weight (C₁₇H₁₆N₂O₄, MW: 328.32 g/mol) .
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in regiochemistry of the fused isoxazole-pyridine system .
- FTIR Spectroscopy : Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
- HPLC with UV/Vis Detection : Quantify purity (>95% recommended for biological assays). Use a C18 column with acetonitrile/water gradient .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions in the cyclization step?
- Methodological Answer :
- Reaction Solvent : Use anhydrous DMF or THF to suppress hydrolysis of intermediates.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Byproduct Analysis : Monitor reaction progress via TLC or LC-MS to identify undesired dimers or oxidation products .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Assay Validation :
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays).
- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations (0.1–100 µM).
- Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to distinguish specific target engagement from nonspecific cytotoxicity .
- Cellular Context : Compare activity in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
Q. What strategies are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via LC-MS.
- Metabolite Identification : Use liver microsomes or S9 fractions to predict Phase I/II metabolism.
- Light/Temperature Sensitivity : Store lyophilized samples at –20°C in amber vials to prevent photodegradation .
Q. How can structure-activity relationships (SAR) be explored to enhance target affinity?
- Methodological Answer :
- Analog Synthesis : Modify substituents at key positions:
- Isoxazole Ring : Replace 3-methoxyphenyl with halogenated or electron-withdrawing groups.
- Carboxylic Acid : Test ester or amide derivatives for improved membrane permeability.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses with target enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
